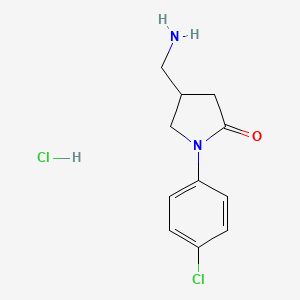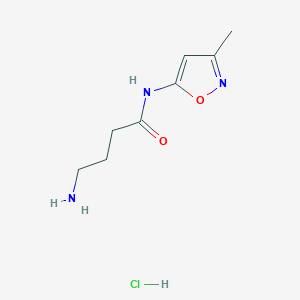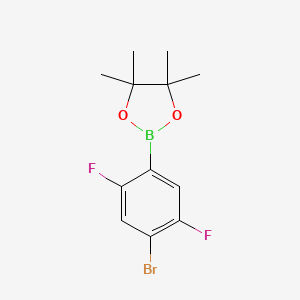![molecular formula C19H15N3OS B1449803 (5E)-2-巯基-5-[(2-甲基-1H-吲哚-3-基)-亚甲基]-3-苯基-3,5-二氢-4H-咪唑-4-酮 CAS No. 681014-88-0](/img/structure/B1449803.png)
(5E)-2-巯基-5-[(2-甲基-1H-吲哚-3-基)-亚甲基]-3-苯基-3,5-二氢-4H-咪唑-4-酮
描述
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究:潜在的抗癌剂
该化合物可以作为合成各种吲哚衍生物的前体,而这些衍生物已被研究用于其抗癌特性。 一些吲哚衍生物已显示出对HeLa,MCF-7和HT-29等癌细胞系的有效性 。结构相似性表明(5E)-2-巯基-5-[(2-甲基-1H-吲哚-3-基)-亚甲基]-3-苯基-3,5-二氢-4H-咪唑-4-酮可以被研究以寻找类似的生物活性。
生化研究:与受体蛋白的相互作用
吲哚啉衍生物,与该化合物结构相关,已被鉴定为与RCAR / PYR / PYL受体蛋白相互作用 。这些相互作用在植物生物学中很重要,因为它们会影响对植物激素脱落酸的响应。因此,该化合物可用于研究生化研究中的蛋白质-配体相互作用。
合成化学:杂环化合物的中间体
所讨论的化合物可以作为合成二取代的1-(吲哚啉-5-基)甲胺的中间体,这些甲胺在开发具有潜在生物活性的新型杂环化合物方面很重要 。
抗炎研究:酰肼衍生物
具有酰肼取代基的吲哚衍生物已显示出显着的抗炎活性 。因此,(5E)-2-巯基-5-[(2-甲基-1H-吲哚-3-基)-亚甲基]-3-苯基-3,5-二氢-4H-咪唑-4-酮可以被修饰以探索其抗炎潜力。
神经药理学:镇痛特性
与非甾体抗炎药吲哚美辛相关的化合物具有类似的吲哚部分 。这表明该化合物可以被研究以寻找其镇痛特性,可能有助于治疗肌肉骨骼和关节疾病。
有机合成:新方法
吲哚衍生物的合成是有机化学中的一个感兴趣的课题。 该化合物可用于开发构建复杂分子(特别是包含吲哚环系的分子)的新型合成方法 。
作用机制
Target of Action
The compound contains an indole moiety , which is a prevalent structure in many biologically active compounds. Indole derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA . The specific targets of this compound would depend on its exact structure and properties.
生化分析
Biochemical Properties
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction involves the formation of hydrogen bonds between the compound and specific amino acid residues in the enzyme’s active site, leading to the inhibition of COX-2 activity. Additionally, this compound may interact with nuclear receptors and signaling molecules, influencing various biochemical pathways.
Cellular Effects
The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit cell growth, making it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the regulation of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators. Additionally, the compound can activate or inhibit nuclear receptors, resulting in changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation, impacting its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with nuclear receptors and transcription factors, influencing gene expression. In mitochondria, it may affect mitochondrial function and apoptosis pathways. The precise subcellular localization contributes to the compound’s diverse biochemical and cellular effects.
属性
IUPAC Name |
4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBDVWJTRHRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)

![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)




![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)
![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)
